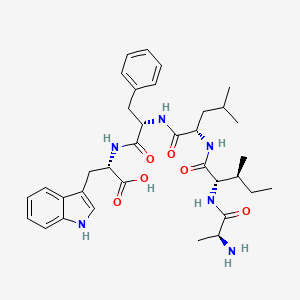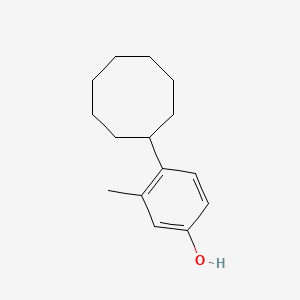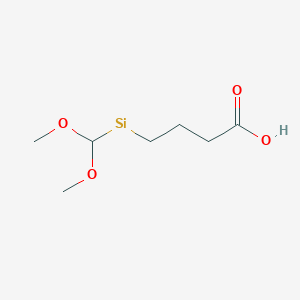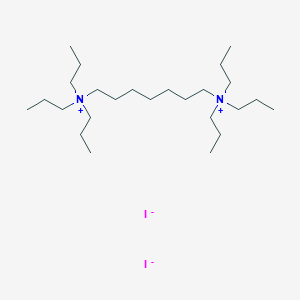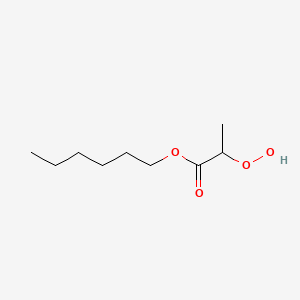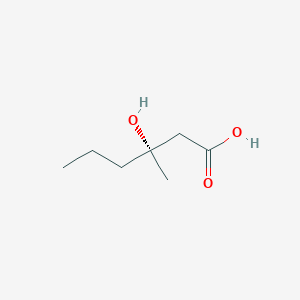
(3R)-3-Hydroxy-3-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-3-Hydroxy-3-methylhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-methylhexanoic acid using a chiral catalyst. This method ensures the production of the (3R) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of 3-methylhexanoic acid using alcohol dehydrogenases or ketoreductases can be an efficient and environmentally friendly method. The reaction conditions often include mild temperatures and neutral pH, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3-Methylhexanoic acid or 3-methylhexanone.
Reduction: 3-Hydroxy-3-methylhexanol.
Substitution: 3-Chloro-3-methylhexanoic acid or 3-amino-3-methylhexanoic acid.
Scientific Research Applications
(3R)-3-Hydroxy-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-3-methylhexanoic acid depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction facilitates the conversion of the substrate into the desired product through a series of chemical transformations. The molecular targets and pathways involved vary depending on the enzyme and the specific reaction being studied.
Comparison with Similar Compounds
(3R)-3-Hydroxy-3-methylhexanoic acid can be compared with other similar compounds, such as:
3-Hydroxy-3-methylpentanoic acid: This compound has a shorter carbon chain and different physical and chemical properties.
3-Hydroxy-3-methylheptanoic acid: This compound has a longer carbon chain and may exhibit different reactivity and applications.
3-Hydroxy-3-methylbutanoic acid: This compound has a branched structure and different functional group reactivity.
The uniqueness of this compound lies in its specific chiral configuration and the resulting enantiomeric purity, which can significantly influence its reactivity and applications in various fields.
Properties
CAS No. |
757219-24-2 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m1/s1 |
InChI Key |
RGRNSTGIHROKJB-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@](C)(CC(=O)O)O |
Canonical SMILES |
CCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
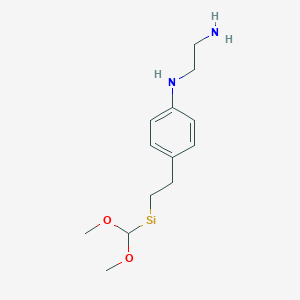
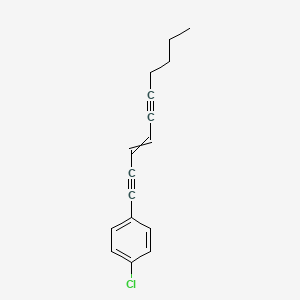
![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
